Cas no 1312413-74-3 (6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine)

6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 6-position and a tetrahydropyran-4-yl group at the 2-position. This structure imparts versatility in medicinal chemistry and drug discovery, serving as a valuable intermediate for the synthesis of biologically active molecules. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the tetrahydropyran moiety contributes to improved solubility and pharmacokinetic properties. Its well-defined synthetic route and high purity make it suitable for research applications in developing kinase inhibitors and other therapeutic agents.
6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine structure
1312413-74-3 structure
Product Name:6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine
CAS No:1312413-74-3
MF:C11H12BrN3O
MW:282.136481285095
CID:4817570
Update Time:2025-06-11

6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 6-BROMO-2-(TETRAHYDRO-2H-PYRAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE
    • 6-bromo-2-(oxan-4-yl)pyrazolo[1,5-a]pyrimidine
    • 6-Bromo-2-(tetrahydro-pyran-4-yl)-pyrazolo[1,5-a]pyrimidine
    • 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine
    • Inchi: 1S/C11H12BrN3O/c12-9-6-13-11-5-10(14-15(11)7-9)8-1-3-16-4-2-8/h5-8H,1-4H2
    • InChI Key: TYYZCRAWTJJUAQ-UHFFFAOYSA-N
    • SMILES: BrC1C=NC2=CC(C3CCOCC3)=NN2C=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 247
  • XLogP3: 1.4
  • Topological Polar Surface Area: 39.4

6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM270349-1g
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine
1312413-74-3 97%
1g
$859 2024-08-02
Alichem
A089006177-1g
6-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrazolo[1,5-a]pyrimidine
1312413-74-3 97%
1g
$730.32 2022-04-03
Chemenu
CM270349-1g
6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine
1312413-74-3 97%
1g
$669 2021-08-18

Additional information on 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine

Introduction to 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-A]pyrimidine (CAS No. 1312413-74-3)

6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-A]pyrimidine, identified by the CAS number 1312413-74-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolo[1,5-A]pyrimidine scaffold, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of a bromine substituent at the sixth position and a tetrahydro-2H-pyranyl group at the second position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The pyrazolo[1,5-A]pyrimidine core is a fused bicyclic system consisting of a pyrazole ring linked to a pyrimidine ring. This structure has been extensively studied for its role in various biological processes, including enzyme inhibition, receptor binding, and anti-inflammatory effects. The bromine substituent in 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-A]pyrimidine enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, which can be tailored to target specific biological pathways.

The tetrahydro-2H-pyran-4-yl group at the second position of the molecule contributes to its solubility and metabolic stability, making it an attractive candidate for oral administration. This moiety also imparts conformational flexibility, which can be exploited to optimize binding interactions with biological targets. The combination of these structural features makes 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-A]pyrimidine a versatile intermediate in the synthesis of novel pharmacophores.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. The pyrazolo[1,5-A]pyrimidine scaffold has been shown to exhibit inhibitory activity against various kinases, including Janus kinases (JAKs), tyrosine kinases (TKs), and cyclin-dependent kinases (CDKs). Studies have demonstrated that derivatives of this scaffold can modulate signaling pathways critical for cell proliferation, survival, and apoptosis. For instance, research has highlighted the potential of 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-A]pyrimidine as a lead compound for developing inhibitors of JAK3, which is implicated in autoimmune diseases and inflammation.

Another area of interest is the application of this compound in antiviral therapy. The structural features of 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-A]pyrimidine allow it to interact with viral enzymes such as proteases and polymerases. Preliminary studies have shown that modifications of this scaffold can lead to compounds with potent antiviral activity against RNA viruses. The bromine substituent provides a handle for further derivatization, enabling the optimization of pharmacokinetic properties and target specificity.

The synthesis of 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-A]pyrimidine involves multi-step organic transformations starting from readily available precursors. A common synthetic route includes the condensation of 3-bromopyridazine with tetrahydropyran to form the pyrazolo[1,5-A]pyrimidine core followed by bromination at the sixth position. This approach leverages well-established methodologies in heterocyclic chemistry and allows for scalable production under controlled conditions.

The pharmacological evaluation of 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-A]pyrimidine has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit the activity of several kinases with high selectivity. Additionally, cellular studies have shown that this compound can induce apoptosis in cancer cell lines while sparing normal cells. These findings suggest that further optimization could lead to a novel therapeutic agent with significant clinical potential.

The development of new drug candidates requires rigorous assessment of their safety profile and pharmacokinetic properties. Metabolic stability studies have indicated that 6-Bromo-2-(tetrahydro-2H-pyran-4-ylyl)pyrazolo[1,5-A]pyrimidine undergoes slow degradation under physiological conditions, suggesting good bioavailability. Furthermore, preliminary toxicology studies have shown no significant adverse effects at moderate doses. These findings support its progression into more advanced stages of drug development.

The versatility of 6-Bromo-2-(tetrahydro-[email protected]-4-ylyl)pyrazolo[1,5-A]pyrimidine as a scaffold for drug discovery is further highlighted by its ability to be modified at multiple positions without compromising its core biological activity. Researchers have explored various strategies to enhance its potency and selectivity by introducing different functional groups or linking it to other pharmacophores through bioconjugation techniques. Such modifications are essential for optimizing drug-like properties such as solubility, permeability, and metabolic stability.

Future directions in the research on 6-Bromo-[email protected]-4-ylyl)pyrazolo[1,5-A]pyrimidine include exploring its potential in combination therapies with other drugs or targeted agents. Combination therapy has emerged as a key strategy in oncology to overcome drug resistance and improve patient outcomes. Additionally, computational modeling and high-throughput screening techniques are being employed to accelerate the discovery of novel derivatives with enhanced therapeutic profiles.

In conclusion,6-Bromo-[email protected]-4-ylyl)pyrazolo[1,5-A] pyrimidine (CAS No., 1312413—74—3) represents a promising lead compound with diverse applications in pharmaceutical research。 Its unique structural features, coupled with its biological activity, make it an attractive candidate for further development into novel therapeutic agents。 As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs。

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD